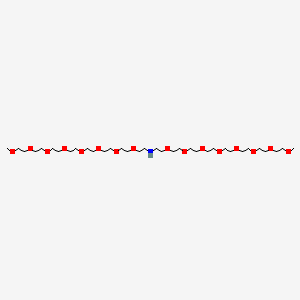

NH-bis(m-PEG8)

Übersicht

Beschreibung

NH-bis(m-PEG8) is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells . The molecular formula of NH-bis(m-PEG8) is C34H71NO16, and it has a molecular weight of 749.92 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

NH-bis(m-PEG8) is synthesized through a series of reactions involving polyethylene glycol (PEG) chains. The synthesis typically involves the following steps:

Activation of PEG Chains: The PEG chains are activated using reagents such as N-hydroxysuccinimide (NHS) esters or carbonyl compounds.

Coupling Reaction: The activated PEG chains are then coupled with an amino group-containing compound to form the NH-bis(m-PEG8) linker.

Industrial Production Methods

In industrial settings, the production of NH-bis(m-PEG8) involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process ensures high purity and yield of the final product, which is essential for its use in research and development .

Analyse Chemischer Reaktionen

Types of Reactions

NH-bis(m-PEG8) undergoes various chemical reactions, including:

Substitution Reactions: The amino group in NH-bis(m-PEG8) can react with carboxylic acids or activated NHS esters to form amide bonds.

Coupling Reactions: The PEG chains can be coupled with other functional groups to form complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are PEGylated compounds, which are used in various applications, including drug delivery and protein modification .

Wissenschaftliche Forschungsanwendungen

NH-bis(m-PEG8) has a wide range of applications in scientific research, including:

Wirkmechanismus

NH-bis(m-PEG8) exerts its effects by acting as a linker in PROTACs. PROTACs contain two different ligands connected by the NH-bis(m-PEG8) linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

NH-bis(m-PEG4): A shorter PEG-based linker used in PROTAC synthesis.

NH-bis(m-PEG12): A longer PEG-based linker with similar applications in PROTAC synthesis.

Uniqueness

NH-bis(m-PEG8) is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability in PROTAC molecules. This balance enhances the efficiency of target protein degradation compared to shorter or longer PEG-based linkers .

Biologische Aktivität

NH-bis(m-PEG8) is a polyethylene glycol (PEG)-based compound that serves as an important linker in bioconjugation and drug delivery applications, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). This compound is characterized by its amino functional group (NH₂) and two m-PEG8 chains, which enhance the solubility and stability of conjugated biomolecules. This article explores the biological activity of NH-bis(m-PEG8), focusing on its mechanisms, applications, and relevant research findings.

NH-bis(m-PEG8) functions primarily as a linker in PROTACs, which are bifunctional molecules designed to selectively degrade target proteins within cells. The mechanism involves:

- Targeting Specific Proteins : One ligand in a PROTAC binds to a specific target protein while the other interacts with an E3 ubiquitin ligase.

- Facilitating Ubiquitination : By bringing the target protein and E3 ligase into close proximity, NH-bis(m-PEG8) promotes the ubiquitination of the target protein, leading to its degradation by the proteasome. This process is crucial for regulating protein levels and functions within cells .

Applications

The versatility of NH-bis(m-PEG8) extends to various fields, including:

- Drug Development : Used in synthesizing PROTACs for targeted cancer therapies.

- Bioconjugation : Serves as a stable linker for attaching drugs or imaging agents to biomolecules.

- Improving Pharmacokinetics : Enhances the solubility and stability of therapeutic compounds, thereby improving their pharmacological profiles .

Research Findings

Recent studies have highlighted several key aspects of NH-bis(m-PEG8):

1. Stability and Reactivity

Research indicates that NH-bis(m-PEG8) exhibits significant stability in biological systems due to its PEGylation. This stability is crucial for maintaining the functionality of conjugated biomolecules over time .

2. Comparative Analysis

A comparative analysis with similar compounds reveals distinct properties:

| Compound Name | Key Features |

|---|---|

| NH-bis(PEG8-Azide) | Contains an azide group for click chemistry reactions. |

| NH-bis(PEG8-Acid) | Features a carboxylic acid for direct coupling. |

| Boc-NH-PEG8 | Contains a Boc protecting group for selective reactions. |

These compounds differ primarily in their functional groups and reactivity profiles, making them suitable for specific applications in bioconjugation and drug delivery.

3. Case Studies

A notable case study involved the use of NH-bis(m-PEG8) in synthesizing PROTACs targeting specific oncogenic proteins. The study demonstrated that the incorporation of this linker significantly enhanced the efficacy of protein degradation in vitro, leading to reduced tumor cell viability in various cancer models .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H71NO16/c1-36-7-9-40-15-17-44-23-25-48-31-33-50-29-27-46-21-19-42-13-11-38-5-3-35-4-6-39-12-14-43-20-22-47-28-30-51-34-32-49-26-24-45-18-16-41-10-8-37-2/h35H,3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMWPNXARNOFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H71NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.